molecular formula C20H22N4O3 B7013071 N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]spiro[chromene-2,4'-piperidine]-1'-carboxamide

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]spiro[chromene-2,4'-piperidine]-1'-carboxamide

Cat. No.: B7013071
M. Wt: 366.4 g/mol
InChI Key: VMHCSDFFBRAYRD-UHFFFAOYSA-N
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Description

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 1,2,4-oxadiazole ring, chromene, and piperidine moieties contributes to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]spiro[chromene-2,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c25-19(21-13-17-22-18(27-23-17)15-5-6-15)24-11-9-20(10-12-24)8-7-14-3-1-2-4-16(14)26-20/h1-4,7-8,15H,5-6,9-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHCSDFFBRAYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)CNC(=O)N3CCC4(CC3)C=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. One common method involves the cyclocondensation of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a dehydrating agent . The chromene and piperidine moieties are then introduced through subsequent reactions, often involving cyclization and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s therapeutic effects. The chromene and piperidine moieties may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide is unique due to the combination of these three distinct moieties in a single molecule. This structural complexity contributes to its diverse reactivity and potential for multiple applications in different scientific fields.

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